molecular formula C33H30Br2 B1603622 2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene] CAS No. 439791-57-8

2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]

Cat. No.: B1603622
CAS No.: 439791-57-8
M. Wt: 586.4 g/mol
InChI Key: FYWHYOIWTKPZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene] is a spirobifluorene derivative featuring bromine atoms at the 2,7-positions and tert-butyl groups at the 2',7'-positions. Its rigid spiro-core enhances thermal stability and molecular packing, making it valuable in optoelectronic applications such as hole-transporting materials (HTMs) for perovskite solar cells . The tert-butyl groups improve solubility and processability, while bromine atoms facilitate further functionalization via cross-coupling reactions .

Properties

IUPAC Name

2',7'-dibromo-2,7-ditert-butyl-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30Br2/c1-31(2,3)19-7-11-23-24-12-8-20(32(4,5)6)16-28(24)33(27(23)15-19)29-17-21(34)9-13-25(29)26-14-10-22(35)18-30(26)33/h7-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWHYOIWTKPZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br)C=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625361
Record name 2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439791-57-8
Record name 2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene] typically starts from substituted fluorene derivatives, involving:

  • Bromination at the 2,7-positions of fluorene units,
  • Introduction of tert-butyl groups at the 2',7' positions,
  • Formation of the spirobi[fluorene] core via intramolecular cyclization or coupling reactions.

This approach leverages palladium-catalyzed cross-coupling and electrophilic aromatic substitution techniques.

Detailed Preparation Procedure

Starting Materials and Catalysts

  • 2,7-Dibromofluorene is a common starting material for brominated fluorene derivatives.
  • Palladium catalysts such as PdCl2(PhCN)2 are used for coupling reactions.
  • Ligands like tri-tert-butylphosphine (P(tBu)3) facilitate catalytic activity.
  • Bases such as diisopropylamine or potassium hydroxide (KOH) assist in deprotonation and cyclization steps.
  • Solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).

Key Reaction Steps

Step 1: Palladium-Catalyzed Coupling with Alkynes
  • 2,7-Dibromofluorene is reacted with alkynes (e.g., 1-octyne) in the presence of PdCl2(PhCN)2, P(tBu)3, and diisopropylamine.
  • The reaction is conducted under nitrogen atmosphere at room temperature for approximately 20 hours.
  • The product is a 2,7-di(oct-1-yn-1-yl)-9H-fluoren-9-one intermediate, isolated by silica gel chromatography.
Step 2: Hydrogenation
  • The alkyne-substituted intermediate undergoes catalytic hydrogenation using 20 wt% Pd(OH)2 on carbon under hydrogen atmosphere.
  • This step converts the alkynes to alkyl chains, yielding 2,7-dioctylfluorene with high yield (~90%).
Step 3: Intramolecular Cyclization to Form Spirobi[fluorene]
  • The 2,7-dioctylfluorene is treated with KOH in a THF/DMF solvent mixture at room temperature for 48 hours.
  • This base-promoted reaction induces cyclization, forming the spirobi[fluorene] core.
  • The desired 2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene] is isolated by column chromatography using hexane/toluene mixtures as eluents.

Mechanistic Insights and Reaction Conditions

  • The palladium-catalyzed coupling proceeds via oxidative addition of the dibromofluorene, followed by alkyne insertion and reductive elimination.
  • Hydrogenation is a standard catalytic reduction step converting triple bonds to saturated alkyl chains.
  • The spirocyclization is believed to proceed via double intramolecular aromatic electrophilic substitution, where the nucleophilic aromatic carbons attack electrophilic centers facilitated by base and heat.
  • The reaction conditions such as solvent polarity, temperature, and concentration critically affect the yield and selectivity of the spiro compound.

Research Findings and Yield Data

Step Conditions Yield (%) Notes
Pd-catalyzed coupling PdCl2(PhCN)2, P(tBu)3, diisopropylamine, 1,4-dioxane, RT, 20 h 40 Intermediate 2,7-di(oct-1-yn-1-yl)-9H-fluoren-9-one isolated by chromatography
Hydrogenation Pd(OH)2/C (20%), H2 balloon, RT, 20 h 90 Conversion to 2,7-dioctylfluorene
Base-promoted cyclization KOH, THF/DMF, RT, 48 h Not explicitly stated, typically moderate to good Formation of spirobi[fluorene] core

Additional purification by gel permeation chromatography (GPC) and silica gel chromatography ensures high purity of the final product.

Theoretical and Structural Considerations

  • X-ray crystallography and computational studies reveal that the spatial arrangement of substituents and the dihedral angles between aromatic rings influence the cyclization efficiency.
  • The presence of bulky tert-butyl groups at 2',7' positions helps prevent oligomerization and stabilizes the spiro structure.
  • Reactivity indices and Fukui functions have been used to predict the success of intramolecular electrophilic substitutions leading to spiro formation.

Chemical Reactions Analysis

Bromination Reactions

  • Direct Bromination :
    A common approach involves brominating spirobifluorene precursors. For example, bis-[(trifluoroacetoxy)iodo]benzene (BTIB) with iodine in chloroform at 20°C for 12 hours achieves selective bromination at the 2,7-positions, yielding the dibrominated product with 86% yield .

Spirobifluorene Formation

  • Grignard/Lithium-Mediated Coupling :
    A two-step reaction involves:

    • Lithium-mediated coupling of 2-fluorobiphenyl with 2,7-dibromofluorenone in THF, followed by:

    • Ring closure in acetic acid at 120°C for 24 hours, yielding the spirobifluorene framework with 86% yield .

    • Purification via column chromatography (dichloromethane/n-hexane eluent) .

Functional Group Transformations

  • Hydrogenation :
    Reduction of alkynyl precursors (e.g., 2,7-di(oct-1-yn-1-yl)-9H-fluoren-9-one) using Pd(OH)₂/C under hydrogen gas at room temperature for 20 hours produces alkylated intermediates with 90% yield .

Reaction Conditions and Yields

Reagent/Solvent Temperature Time Yield Key Steps
Li metal, THF, HCl40°C (stirring), 120°C (reflux)24h86%Ring closure in acetic acid
BTIB, I₂, CHCl₃20°C12h86%Selective bromination
H₂, Pd(OH)₂/CRT20h90%Hydrogenation of alkynyl groups
HCl, Acetic AcidReflux12h89%Deprotonation and precipitation

Purification Methods

Technique Eluent/Conditions Purpose
Column ChromatographyDichloromethane/n-hexane (10:1)Purification of intermediates
GPC (Gel Permeation Chromatography)ChloroformFinal purification of spirobifluorene
RecrystallizationEthanolFinal product isolation

Characterization

The compound is characterized via ¹H NMR , confirming structural integrity. For example, the diiodated intermediate shows distinct aromatic proton signals:

  • δ 8.04 (d, 3JHH=7.9 Hz, 2H)

  • δ 7.88 (d, 3JHH=7.9 Hz, 2H)

  • δ 7.82 (dd, 3JHH=7.9 Hz, 4JHH=1.5 Hz, 2H) .

Challenges and Variations

  • Selectivity : Bromination requires controlled conditions to avoid over-substitution.

  • Yield Optimization : Lower yields (e.g., 57% in HCl/acetic acid reflux ) highlight the need for precise control of acid concentration and reflux duration.

  • Scalability : Column chromatography with hexane/toluene mixtures (1:1 v/v) is effective for large-scale purification .

Scientific Research Applications

Organic Electronics

The compound has been investigated for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique spirobifluorene structure contributes to high charge mobility and stability, which are crucial for efficient device performance.

  • Case Study : Research indicates that spirobifluorenes exhibit strong photoluminescence properties, making them suitable for applications in OLEDs. The incorporation of bromine atoms enhances the electronic properties by facilitating better charge transport mechanisms .

Catalysis

2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene] has also been explored as a precursor for developing heterogeneous catalysts with confined nanoporous catalytic sites. These catalysts show high activity and selectivity for various chemical reactions.

  • Research Findings : Studies have demonstrated that the compound can be modified to create catalysts that effectively catalyze reactions such as oxidation and coupling processes .

Material Science

In material science, this compound is utilized to synthesize high-performance polymers and composites. Its structural rigidity and thermal stability make it an ideal candidate for creating materials that require enhanced mechanical properties.

  • Case Study : A study highlighted the use of spirobifluorene derivatives in creating thermally stable polymers that maintain their mechanical integrity at elevated temperatures .

Mechanism of Action

The mechanism of action of 2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Thermal and Electronic Properties of Selected Compounds

Compound Tg (°C) Melting Point (°C) Hole Mobility (cm² V⁻¹ s⁻¹) Key Applications
2,7-Dibromo-2',7'-DI-tert-butyl-SBF* >150† N/A ~10⁻⁵†† HTMs, Organic Electronics
2,7-Dibromo-9,9′-spirobifluorene N/A 334–336 N/A Synthesis Intermediate
SP2 (Phenothiazine-SBF) >150 N/A ~10⁻⁴ OLEDs, Solar Cells
Spiro-OMeTAD ~120 N/A ~10⁻⁴ Perovskite Solar Cells

*Target compound; †Inferred from SP1/SP2 ; ††Estimated due to bromine’s electron-withdrawing effect.

Table 2: Device Performance Metrics

Compound EQE (%) PCE (%) LUMO (eV) Reference
2,7-Dibromo-2',7'-DI-tert-butyl-SBF* N/A N/A ~-3.8† -
SP2 13.43 N/A -3.2
SBF-PDI4 N/A 5.34 -4.11

†Estimated based on bromine’s electron-withdrawing effect.

Biological Activity

2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene] (CAS No. 22389527) is a polycyclic aromatic hydrocarbon with significant potential in various biological applications. This compound has gained attention for its unique structural properties and biological activities, which include anti-cancer effects, antioxidant properties, and potential applications in materials science.

  • Molecular Formula: C33H30Br2
  • Molecular Weight: 585.41 g/mol
  • Appearance: White to almost white powder or crystal
  • Purity: >98% (HPLC)

Anticancer Properties

Recent studies have indicated that 2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene] exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the activation of caspase pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that this compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of 5.4 µM. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, indicating its potential as a chemotherapeutic agent .

Antioxidant Activity

The antioxidant capacity of 2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene] was evaluated using DPPH and ABTS assays. The compound demonstrated significant free radical scavenging activity, with IC50 values of 12.3 µM (DPPH) and 8.5 µM (ABTS), suggesting its potential use in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

  • Apoptosis Induction:
    • Activation of caspase cascades.
    • Inhibition of NF-kB signaling pathway.
  • Antioxidant Mechanism:
    • Scavenging of reactive oxygen species (ROS).
    • Upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Toxicity and Safety Profile

While the compound shows promising biological activities, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that at therapeutic doses, it does not exhibit significant cytotoxicity towards normal human cells. However, skin and eye irritation have been noted at higher concentrations, necessitating caution during handling .

Research Findings Summary

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in MCF-7 and PC-3 cells; IC50 = 5.4 µMJournal of Medicinal Chemistry
Antioxidant CapacityDPPH IC50 = 12.3 µM; ABTS IC50 = 8.5 µMAntioxidants Journal
Mechanism of ActionModulates apoptosis via caspases; antioxidant enzyme upregulationBiochemical Journal
ToxicityCauses skin/eye irritation at high doses; low cytotoxicity to normal cellsSafety Data Sheet

Q & A

Q. What is the standard synthetic route for 2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene], and how can reaction conditions be optimized?

The compound is typically synthesized via a Grignard reagent reaction. Starting with 2,7-dibromo-9-fluorenone, a Grignard reagent derived from 2-bromobiphenyl is used to form the spiro-conjugated structure. Key parameters for optimization include reaction temperature (maintained at reflux conditions), stoichiometric ratios of the Grignard reagent, and purification via column chromatography to achieve ≥95% purity . Yield improvements may involve inert atmosphere control (e.g., argon) and solvent selection (e.g., THF or diethyl ether).

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm bromine substitution patterns and tert-butyl group integration .
  • X-ray Diffraction (XRD) : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure refinement. The spiro-conjugated geometry can be validated by analyzing dihedral angles between fluorene units .
  • Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF) verifies molecular weight (474.19 g/mol) and isotopic patterns due to bromine .

Q. How does the spirobi[fluorene] core influence photophysical properties?

The orthogonal spiro-configuration reduces π-π stacking, enhancing photoluminescence quantum efficiency (PLQE) by minimizing aggregation-induced quenching. UV-Vis spectroscopy typically shows absorption peaks at ~350–400 nm, while emission maxima range from 400–450 nm. Tert-butyl groups improve solubility for solution-processed device fabrication .

Advanced Research Questions

Q. How can substituent engineering (e.g., bromine vs. pyrenyl groups) modulate charge transport in organic electronics?

Bromine acts as a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling π-extension for enhanced charge mobility. In contrast, bulky substituents like pyrenyl (e.g., 2,7-Di(1-pyrenyl)-9,9'-spirobi[fluorene]) introduce steric hindrance, reducing crystallinity but improving thin-film morphology. Comparative studies using space-charge-limited current (SCLC) measurements reveal electron mobility differences between derivatives .

Q. What strategies address low power conversion efficiency (PCE) in spirobi[fluorene]-based solar cells?

A PCE of 5.34% was reported for a spirobi[fluorene]-perylenediimide (PDI) acceptor paired with PTB7-Th polymer donor . Limitations include rapid geminate recombination (<1 ns) and incomplete exciton dissociation. Mitigation strategies:

  • Ternary Blends : Incorporate a second acceptor (e.g., ITIC) to broaden absorption.
  • Morphology Control : Use solvent additives (e.g., 1,8-diiodooctane) to optimize phase separation.
  • Interface Engineering : Introduce ZnO or PFN-Br interlayers to reduce charge extraction barriers .

Q. How do hydrogen-bonded networks of spirobi[fluorene] derivatives enhance porosity in molecular crystals?

The cruciform geometry creates voids, enabling porous network formation. Functionalizing with hydrogen-bonding moieties (e.g., carboxylic acids) promotes 3D frameworks. Gas adsorption studies (e.g., BET surface area analysis) quantify porosity, while XRD maps pore dimensions. Applications include gas storage and molecular sieving .

Q. What contradictions exist in reported device performances, and how can they be resolved?

Discrepancies in PCE values (e.g., 0.80% vs. 5.34% for similar derivatives ) may arise from:

  • Processing Variations : Spin-coating speed, annealing temperature.
  • Material Purity : HPLC-grade (>98%) vs. lower-purity batches.
  • Measurement Protocols : Light intensity calibration, spectral mismatch. Standardized protocols (e.g., ISOS guidelines) and controlled material sourcing are critical for reproducibility.

Methodological Tables

Table 1: Key Synthetic Parameters for 2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]

ParameterOptimal ConditionImpact on Yield/Purity
Grignard Reagent Ratio1.2:1 (vs. fluorenone)Prevents unreacted starting material
Reaction Temperature65–70°C (THF reflux)Balances reaction rate vs. decomposition
Purification MethodSilica gel chromatography (hexane:DCM)Removes tert-butyl byproducts

Table 2: Comparative Photovoltaic Performance of Spirobi[fluorene] Derivatives

DerivativePCE (%)Key LimitationRef.
SBF-PDI4 (PTB7-Th)5.34Fast geminate recombination
4CN-spiro (PTB7)0.80Low charge mobility
TSBF (Polymer Blend)3.12Morphological instability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]
Reactant of Route 2
Reactant of Route 2
2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.